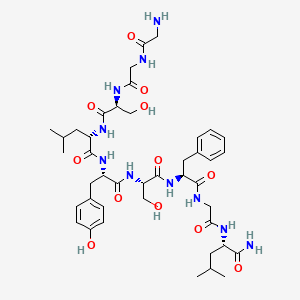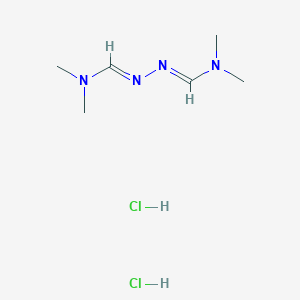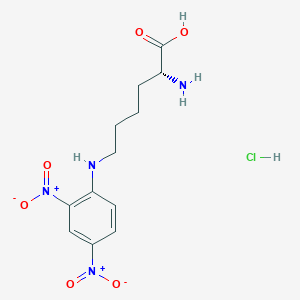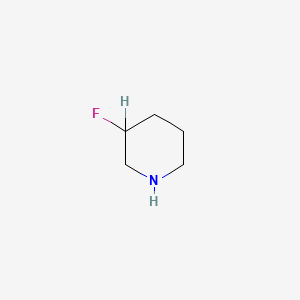
AOI 987
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AOI 987 is a novel synthetic compound that has been developed for use in laboratory experiments. It is a small molecule that has been designed to interact with certain biological processes and has been found to have a range of potential applications in research.
Mécanisme D'action
AOI 987 has been found to interact with certain biological processes in a variety of ways. It has been shown to inhibit the activity of certain enzymes, such as COX-2, and modulate the activity of certain G-protein coupled receptors, such as the 5-HT2A receptor. Additionally, AOI 987 has been found to interact with certain transcription factors, such as NF-kB, and has been found to have anti-inflammatory and anti-tumor activity in cell culture studies.
Biochemical and Physiological Effects
AOI 987 has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2, and modulate the activity of certain G-protein coupled receptors, such as the 5-HT2A receptor. Additionally, AOI 987 has been found to have anti-inflammatory and anti-tumor activity in cell culture studies.
Avantages Et Limitations Des Expériences En Laboratoire
AOI 987 has a number of advantages and limitations for use in laboratory experiments. Advantages include its small size, which allows it to penetrate cells and interact with certain biological processes. Additionally, it is relatively stable and has a low toxicity profile. Limitations include the fact that it is not as potent as some other compounds, such as natural compounds, and it is not as specific as some other compounds.
Orientations Futures
AOI 987 has a range of potential future applications in scientific research. These include further investigation of its potential anti-tumor activity, as well as its potential use in the development of novel pharmaceuticals and therapeutics. Additionally, further research into its mechanism of action and its potential effects on other biological processes could lead to a better understanding of its potential applications. Additionally, further research into its synthesis method could lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
AOI 987 is synthesized via a multi-step process that involves the use of an organic solvent. The first step involves the formation of an alkyne intermediate via a nucleophilic substitution reaction. This is followed by a palladium-catalyzed cross-coupling reaction to form the desired AOI 987 product. The final step is the purification of the product using column chromatography.
Applications De Recherche Scientifique
AOI 987 has been found to have a range of potential applications in scientific research. It has been shown to be effective in inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been found to have potential applications in cancer research, as it has been shown to have anti-tumor activity in cell culture studies. Additionally, AOI 987 has been found to be effective in modulating the activity of certain G-protein coupled receptors, such as the 5-HT2A receptor.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of AOI 987 can be achieved through a multi-step process that involves the reaction of several starting materials.", "Starting Materials": [ "4-methoxyphenylacetic acid", "2-(4-methoxyphenyl)ethylamine", "thionyl chloride", "acetic anhydride", "triethylamine", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 4-methoxyphenylacetic acid to its acid chloride using thionyl chloride and triethylamine as a catalyst.", "Step 2: Reaction of the acid chloride with 2-(4-methoxyphenyl)ethylamine to form the corresponding amide.", "Step 3: Conversion of the amide to its N-ethyl derivative using acetic anhydride and triethylamine as a catalyst.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate.", "Step 5: Purification of the crude product by recrystallization from a mixture of ethyl acetate and water.", "Step 6: Conversion of the N-ethyl derivative to AOI 987 by treatment with hydrochloric acid and sodium bicarbonate." ] } | |
Numéro CAS |
846022-21-7 |
Nom du produit |
AOI 987 |
Formule moléculaire |
C₁₈H₁₈N₃O₃BF₄ |
Poids moléculaire |
411.16 |
Synonymes |
3,4,9,10-Tetrahydro-4,8-dimethyl-2H,8H-bis[1,4]oxazino[2,3-b:3’,2’-i]phenoxazin-6-ium Tetrafluoroborate(1-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B1141836.png)





![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-methylethyl]amino]methylene]-beta-oxo-benzenepropanoic Acid Ethyl](/img/structure/B1141854.png)